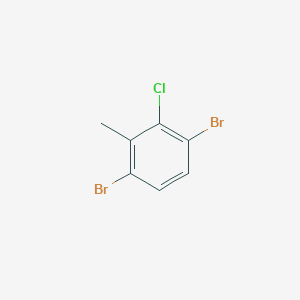

3,6-Dibromo-2-chlorotoluene

Description

BenchChem offers high-quality 3,6-Dibromo-2-chlorotoluene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,6-Dibromo-2-chlorotoluene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,4-dibromo-2-chloro-3-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2Cl/c1-4-5(8)2-3-6(9)7(4)10/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTQQPQNDEZNBJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Cl)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90661543 | |

| Record name | 1,4-Dibromo-2-chloro-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000573-62-5 | |

| Record name | 1,4-Dibromo-2-chloro-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,6-Dibromo-2-chlorotoluene: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 3,6-dibromo-2-chlorotoluene, a key halogenated aromatic intermediate. Tailored for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document delves into the strategic synthesis, physicochemical properties, and diverse applications of this versatile compound.

Strategic Synthesis of 3,6-Dibromo-2-chlorotoluene

The primary route to 3,6-dibromo-2-chlorotoluene is through the electrophilic bromination of 2-chlorotoluene. The regioselectivity of this reaction is governed by the directing effects of the chloro and methyl substituents on the aromatic ring.

Understanding the Directing Effects

In electrophilic aromatic substitution, the existing substituents on the benzene ring dictate the position of incoming electrophiles. In the case of 2-chlorotoluene, we have two directing groups:

-

Methyl Group (-CH₃): An activating, ortho-, para- directing group. It donates electron density to the ring, making it more susceptible to electrophilic attack at the positions ortho and para to it.

-

Chloro Group (-Cl): A deactivating, ortho-, para- directing group. While it withdraws electron density through induction, it can donate a lone pair of electrons through resonance, directing incoming electrophiles to the ortho and para positions.

The interplay of these competing directing effects is crucial in achieving the desired 3,6-dibromo isomer. The methyl group strongly activates the positions ortho (position 3) and para (position 5) to it. The chloro group directs to its ortho (position 3) and para (position 6) positions. The convergence of these directing effects on position 3, and the strong activation towards position 6 by the chloro group's para-directing effect, makes the formation of the 3,6-dibromo isomer feasible.

Proposed Experimental Protocol

This protocol outlines a laboratory-scale synthesis of 3,6-dibromo-2-chlorotoluene from 2-chlorotoluene.

Materials:

-

2-chlorotoluene

-

Iron powder (catalyst)

-

Bromine

-

Dichloromethane (solvent)

-

Sodium bisulfite solution

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Hexanes (for recrystallization)

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Crystallization dish

Procedure:

-

Reaction Setup: In a fume hood, equip a three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser. Place the flask in a heating mantle.

-

Charge Reactants: To the flask, add 2-chlorotoluene and a catalytic amount of iron powder. Dissolve the mixture in dichloromethane.

-

Bromination: From the dropping funnel, add bromine dropwise to the stirred solution at room temperature. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux. After the addition is complete, heat the mixture to reflux for several hours to ensure complete reaction.

-

Work-up: Cool the reaction mixture to room temperature. Quench the excess bromine by slowly adding a saturated sodium bisulfite solution until the red color of bromine disappears.

-

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer successively with a saturated sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: The crude product, likely a mixture of isomers, can be purified by recrystallization from a suitable solvent system, such as hexanes, to isolate the desired 3,6-dibromo-2-chlorotoluene isomer. Column chromatography can also be employed for more precise separation[1].

Physicochemical and Spectroscopic Properties

3,6-Dibromo-2-chlorotoluene is a solid at room temperature. Its key properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 1,4-Dibromo-2-chloro-3-methylbenzene | [2][3] |

| CAS Number | 1000573-62-5 | [3] |

| Molecular Formula | C₇H₅Br₂Cl | [2][3] |

| Molecular Weight | 284.37 g/mol | [2][3] |

| Predicted Boiling Point | 278.5±35.0 °C | [2] |

| Predicted Density | 1.895±0.06 g/cm³ | [2] |

| Predicted logP | ~4.7 | [2] |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show two distinct signals for the aromatic protons and a singlet for the methyl protons. The chemical shifts and coupling constants of the aromatic protons would be characteristic of the 1,2,3,4-tetrasubstituted benzene ring.

-

¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be influenced by the attached halogen and methyl groups.

-

Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms and one chlorine atom, providing confirmation of the elemental composition.

Applications in Research and Development

3,6-Dibromo-2-chlorotoluene serves as a valuable building block in organic synthesis, particularly for the construction of more complex molecules in the pharmaceutical and materials science sectors.

Cross-Coupling Reactions

The bromine atoms at positions 3 and 6 are susceptible to a variety of palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse range of compounds.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters can introduce aryl or vinyl groups, leading to the formation of biaryl structures. These motifs are prevalent in many biologically active molecules and functional materials[2].

-

Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds, providing access to substituted anilines and other nitrogen-containing compounds that are important intermediates in drug discovery[2].

-

Sonogashira Coupling: The coupling with terminal alkynes yields substituted alkynylarenes, which are versatile intermediates for further transformations.

Synthesis of Pharmaceutical Intermediates

The unique substitution pattern of 3,6-dibromo-2-chlorotoluene makes it an attractive starting material for the synthesis of complex pharmaceutical intermediates. The strategic placement of the halogen atoms allows for selective functionalization, enabling the construction of intricate molecular architectures required for targeted drug design.

Safety and Handling

As with all halogenated aromatic compounds, 3,6-dibromo-2-chlorotoluene should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

3,6-Dibromo-2-chlorotoluene is a strategically important chemical intermediate with significant potential in synthetic organic chemistry. A thorough understanding of its synthesis, rooted in the principles of electrophilic aromatic substitution, and its reactivity in cross-coupling reactions, opens avenues for the development of novel pharmaceuticals and advanced materials. This guide provides a foundational understanding for researchers and scientists to effectively utilize this versatile compound in their work.

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and purification of 3,6-dibromo-2-chlorotoluene.

Caption: A flowchart of the synthesis and purification process for 3,6-Dibromo-2-chlorotoluene.

References

-

PrepChem. (2023). Preparation of 2-chlorobenzyl bromide. Retrieved from [Link]

-

Save My Exams. (2025). Directing Effects. Retrieved from [Link]

- Experimental Methods. (n.d.). 1. Bromination Methods.

-

Reddit. (2023). In bromotoluene, my prof says bromine would control the directing effect for electrophilic substitution reactions. My textbook says it would be the methyl group. Which is actually correct? Retrieved from [Link]

-

Organic Syntheses. (n.d.). o-BROMOTOLUENE. Retrieved from [Link]

-

Chemistry Stack Exchange. (2019). Effect of chloromethyl substituent vs methyl substituent on yields of nitration. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). benzene methylbenzene naphthalene bromination Electrophilic substitution ring halogenation mechanism. Retrieved from [Link]

-

PubChem. (n.d.). 1,4-Dibromo-2-chloro-3-methylbenzene. Retrieved from [Link]

-

PubMed Central. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of 3,6-Dibromo-2-chlorotoluene

This guide provides a comprehensive analysis of the key spectroscopic data for 3,6-Dibromo-2-chlorotoluene, a halogenated aromatic compound of interest to researchers in synthetic chemistry and drug development. In the absence of publicly available experimental spectra, this document leverages predictive models and data from analogous structures to offer a robust framework for the structural elucidation of this molecule. The methodologies and interpretations presented herein are grounded in fundamental spectroscopic principles and established best practices, ensuring scientific integrity and practical utility for researchers and scientists.

Molecular Structure and Spectroscopic Overview

3,6-Dibromo-2-chlorotoluene (C₇H₅Br₂Cl) is a substituted toluene molecule with a unique substitution pattern that gives rise to distinct spectroscopic signatures. Understanding these signatures is paramount for confirming its identity and purity in a research or manufacturing setting. This guide will explore the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing a detailed interpretation of each.

Caption: A generalized workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups.

Predicted IR Absorption Bands

The IR spectrum of 3,6-Dibromo-2-chlorotoluene will be characterized by absorptions corresponding to the vibrations of its aromatic ring, methyl group, and carbon-halogen bonds.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Alkyl C-H Stretch (CH₃) | 2975 - 2850 | Medium-Weak |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Weak |

| C-Cl Stretch | 850 - 550 | Strong |

| C-Br Stretch | 690 - 515 | Strong |

Interpretation:

-

The region above 3000 cm⁻¹ will confirm the presence of aromatic C-H bonds. [1]* Just below 3000 cm⁻¹, peaks corresponding to the C-H stretching of the methyl group should be visible.

-

The fingerprint region (below 1500 cm⁻¹) will be complex but should contain strong absorptions for the C-Cl and C-Br stretches. [1]The presence of multiple strong bands in the 850-515 cm⁻¹ range would be highly indicative of the multiple halogen substituents.

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a popular sampling technique for IR spectroscopy because it requires minimal sample preparation. [2][3] Methodology:

-

Background Spectrum:

-

Ensure the ATR crystal (commonly diamond or zinc selenide) is clean. [2] * Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

-

-

Sample Application:

-

Place a small amount of the solid 3,6-Dibromo-2-chlorotoluene onto the ATR crystal.

-

Use the pressure arm to ensure good contact between the sample and the crystal surface. [4]3. Data Acquisition:

-

Acquire the sample spectrum. Typically, multiple scans are co-added to improve the signal-to-noise ratio.

-

-

Cleaning:

-

After the measurement, clean the crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.

-

Caption: Principle of Attenuated Total Reflectance (ATR).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. The fragmentation pattern can also provide valuable structural information.

Predicted Mass Spectrum (Electron Ionization)

The molecular formula C₇H₅Br₂Cl gives a monoisotopic mass of 281.847 g/mol . However, the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio) will result in a characteristic isotopic cluster for the molecular ion peak.

Molecular Ion (M⁺) Region: The molecular ion peak will be a cluster of peaks due to the different isotopic combinations. The most abundant peaks in the cluster will be:

-

M⁺: (C₇H₅⁷⁹Br₂³⁵Cl) = m/z 282

-

M+2: (C₇H₅⁷⁹Br⁸¹Br³⁵Cl) and (C₇H₅⁷⁹Br₂³⁷Cl) = m/z 284

-

M+4: (C₇H₅⁸¹Br₂³⁵Cl) and (C₇H₅⁷⁹Br⁸¹Br³⁷Cl) = m/z 286

-

M+6: (C₇H₅⁸¹Br₂³⁷Cl) = m/z 288

The relative intensities of these peaks will provide a unique signature confirming the presence of two bromine atoms and one chlorine atom.

Predicted Fragmentation Pattern: Electron Ionization (EI) is a "hard" ionization technique that causes significant fragmentation. [5][6]

| m/z | Proposed Fragment Ion | Formation Mechanism |

|---|---|---|

| 267/269/271/273 | [M - CH₃]⁺ | Loss of the methyl group |

| 203/205/207 | [M - Br]⁺ | Loss of a bromine radical |

| 247/249/251 | [M - Cl]⁺ | Loss of a chlorine radical |

| 124/126 | [M - Br₂]⁺ | Loss of a Br₂ molecule |

| 90 | [C₇H₆]⁺ | Loss of all halogens |

Interpretation: The most likely initial fragmentation steps involve the loss of a bromine radical, which is a good leaving group, or the loss of the methyl group. The presence of bromine-containing fragments will also show characteristic isotopic patterns. [7][8]

Caption: Predicted primary fragmentation of 3,6-Dibromo-2-chlorotoluene.

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)

Methodology:

-

Sample Introduction:

-

The sample must be introduced into the high-vacuum source of the mass spectrometer. For a pure, solid sample, a direct insertion probe can be used. [9]The sample is placed in a capillary tube at the end of the probe, which is then inserted into the ion source and gently heated to vaporize the compound.

-

Alternatively, if coupled with Gas Chromatography (GC-MS), the compound is first vaporized and separated from a mixture on a GC column before entering the MS source.

-

-

Ionization:

-

In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). [6][10] * This bombardment dislodges an electron from the molecule, creating a positively charged molecular ion (M⁺˙) which can then undergo fragmentation. [5]3. Mass Analysis and Detection:

-

The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating the mass spectrum.

-

Conclusion

The structural elucidation of 3,6-Dibromo-2-chlorotoluene can be confidently achieved through a combined spectroscopic approach. ¹H and ¹³C NMR provide the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and elemental composition, particularly through its distinctive isotopic pattern. The predictive data and standardized protocols outlined in this guide offer a comprehensive roadmap for researchers to verify the identity and purity of this compound, ensuring the reliability and reproducibility of their scientific endeavors.

References

-

Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. (n.d.). Retrieved from [Link]

-

NMR Protocols and Methods | Springer Nature Experiments. (n.d.). Retrieved from [Link]

-

Srivastava, V. (2025, March 19). Ionization Methods in Mass Spec: Making Molecules Fly. Bitesize Bio. Retrieved from [Link]

-

LibreTexts. (2019, May 10). 11.8: Infrared Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Vogelsanger, B. (2006, October 1). Electron Ionization: More Ins and Outs. Spectroscopy Online. Retrieved from [Link]

-

Metabolomics Standard. (n.d.). Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. Retrieved from [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). Mass Spectrometry Tutorial (Dr. Kamel Harrata). Retrieved from [Link]

-

Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

-

ResearchGate. (2025, August 6). THE INFRARED AND RAMAN SPECTRA OF TOLUENE, TOLUENE-α-d3, m-XYLENE, AND m-XYLENE-αα′-d6. Retrieved from [Link]

-

NMR spectroscopy of small molecules in solution. (2024, November 15). Nuclear Magnetic Resonance, 50. Retrieved from [Link]

-

Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. (2024, July 18). ACS Omega. Retrieved from [Link]

-

Bromo pattern in Mass Spectrometry. (2023, December 2). YouTube. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Retrieved from [Link]

-

LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]

-

Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. (n.d.). Retrieved from [Link]

-

Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

Magri, F. M. M., et al. (2025, August 6). A new program to 13C NMR spectrum prediction based on tridimensional models. ResearchGate. Retrieved from [Link]

-

Analysis of Small-Molecule Mixtures by Super-Resolved 1H NMR Spectroscopy. (2022, November 22). The Journal of Physical Chemistry A. Retrieved from [Link]

-

Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

-

LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Chemistry LibreTexts. Retrieved from [Link]

-

ATR-FTIR Spectroscopy Guide. (n.d.). Scribd. Retrieved from [Link]

-

Smith, B. C. (2023, September 1). Halogenated Organic Compounds. Spectroscopy Online. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

THE INFRARED AND RAMAN SPECTRA OF TOLUENE, TOLUENE-α-d3, m-XYLENE, AND m-XYLENE-αα′-d6. (n.d.). Canadian Science Publishing. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. agilent.com [agilent.com]

- 3. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 4. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 5. bitesizebio.com [bitesizebio.com]

- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 7. youtube.com [youtube.com]

- 8. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

Introduction: Unveiling a Versatile Halogenated Building Block

An In-depth Technical Guide to 3,6-Dibromo-2-chlorotoluene

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

3,6-Dibromo-2-chlorotoluene is a polysubstituted aromatic compound that serves as a highly functionalized and versatile intermediate in modern organic synthesis. Its specific arrangement of three halogen atoms—two bromine and one chlorine—on a toluene scaffold provides multiple, distinct reaction sites. This unique reactivity profile makes it a valuable precursor for creating complex molecular architectures, particularly in the fields of pharmaceutical development and materials science. The bromine atoms, being more reactive in typical cross-coupling reactions than the chlorine atom, allow for selective and sequential functionalization. This guide offers a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, providing researchers with the foundational knowledge to effectively integrate this compound into their discovery and development workflows.

Core Chemical and Physical Properties

A precise understanding of the compound's fundamental properties is critical for its effective use in experimental design, from solvent selection to reaction condition optimization.

Chemical Identity

The compound is unambiguously identified by several key metrics, ensuring clarity and precision in research and procurement.

| Identifier | Value | Source |

| CAS Number | 1000573-62-5 | [1][2][3] |

| Molecular Formula | C₇H₅Br₂Cl | [4][5] |

| Molecular Weight | 284.37 g/mol | [4][5] |

| IUPAC Name | 1,4-Dibromo-2-chloro-3-methylbenzene | [4] |

| Common Names | 3,6-Dibromo-2-chlorotoluene; 2-Chloro-3,6-dibromotoluene | [2][6] |

| SMILES | ClC1=C(C)C(=CC=C1Br)Br | [4] |

| InChI | InChI=1S/C7H5Br2Cl/c1-4-5(8)2-3-6(9)7(4)10/h2-3H,1H3 | [4] |

Physicochemical Data

The physicochemical properties influence the compound's behavior in different environments, which is crucial for designing reaction setups and purification protocols. Note that many of these values are derived from computational QSAR modeling due to limited experimental data.[4]

| Property | Predicted Value | Significance in Research |

| Boiling Point | 278.5 ± 35.0 °C | Defines distillation parameters for purification. |

| Density | 1.895 ± 0.06 g/cm³ | Useful for mass-to-volume calculations in reaction setup. |

| Partition Coefficient (XLogP3) | ~4.7 | Indicates high lipophilicity, suggesting good solubility in non-polar organic solvents.[4] |

Synthesis, Purification, and Quality Control

Commercial availability of 3,6-Dibromo-2-chlorotoluene is typically at 95% purity, with suppliers like Oakwood Chemicals and Fluorochem offering various quantities.[1][4] The industrial production workflow involves synthesis followed by rigorous purification and quality control to ensure batch-to-batch consistency.

Sources

IUPAC name for 3,6-Dibromo-2-chlorotoluene

An In-Depth Technical Guide to 1,4-Dibromo-2-chloro-3-methylbenzene

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1,4-dibromo-2-chloro-3-methylbenzene, a halogenated aromatic compound of significant interest in synthetic organic chemistry and drug discovery. The guide will cover its precise nomenclature, physicochemical properties, a detailed synthesis protocol with mechanistic insights, in-depth spectroscopic characterization, and key applications, particularly its role as a versatile building block in cross-coupling reactions. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Nomenclature and Physicochemical Properties

While commonly referred to as 3,6-Dibromo-2-chlorotoluene, the systematic IUPAC name for this compound is 1,4-Dibromo-2-chloro-3-methylbenzene [1]. Adherence to IUPAC nomenclature is crucial for unambiguous scientific communication.

Key Identifiers and Properties:

| Property | Value | Source |

| IUPAC Name | 1,4-Dibromo-2-chloro-3-methylbenzene | [1] |

| Common Name | 3,6-Dibromo-2-chlorotoluene | [1] |

| CAS Number | 1000573-62-5 | [1] |

| Molecular Formula | C₇H₅Br₂Cl | [1] |

| Molecular Weight | 284.38 g/mol | |

| Predicted Boiling Point | 278.5 ± 35.0 °C | |

| Predicted Density | 1.895 ± 0.06 g/cm³ | |

| Predicted LogP | 4.2 | [1] |

The high LogP value indicates significant lipophilicity, a property often manipulated in drug design to influence membrane permeability and bioavailability.

Synthesis of 1,4-Dibromo-2-chloro-3-methylbenzene

The synthesis of 1,4-dibromo-2-chloro-3-methylbenzene is most effectively achieved through the electrophilic aromatic substitution of 2-chlorotoluene. The methyl group is an ortho-, para-director; however, the chlorine atom is also an ortho-, para-director, albeit a deactivating one. The positions ortho and para to the methyl group are 2, 4, and 6. The position 2 is already substituted with chlorine. Therefore, bromination is directed to positions 4 and 6 (which correspond to positions 1 and 3 in the IUPAC name of the final product, with the methyl group at position 3).

Proposed Synthetic Protocol

This protocol describes the dibromination of 2-chlorotoluene using bromine and a Lewis acid catalyst.

Materials:

-

2-Chlorotoluene

-

Anhydrous Iron(III) Bromide (FeBr₃)

-

Liquid Bromine (Br₂)

-

Dichloromethane (CH₂Cl₂) (anhydrous)

-

Saturated Sodium Bicarbonate solution (NaHCO₃)

-

Saturated Sodium Thiosulfate solution (Na₂S₂O₃)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask with a reflux condenser and a dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

In a fume hood, dissolve 2-chlorotoluene (1 equivalent) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the flask in an ice bath to 0 °C.

-

Carefully add anhydrous iron(III) bromide (0.1 equivalents) to the stirred solution.

-

Add liquid bromine (2.2 equivalents) dropwise to the reaction mixture via a dropping funnel over a period of 1-2 hours, maintaining the temperature at 0-5 °C. The reaction is exothermic and will generate hydrogen bromide gas, which should be neutralized with a base trap.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction by slowly pouring the mixture into an ice-cold saturated solution of sodium thiosulfate to neutralize any unreacted bromine.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a non-polar eluent system (e.g., hexanes) to yield pure 1,4-dibromo-2-chloro-3-methylbenzene.

Mechanistic Rationale

The reaction proceeds via a classic electrophilic aromatic substitution mechanism[2][3][4][5][6]. The Lewis acid, FeBr₃, polarizes the Br-Br bond, creating a potent electrophile, which is then attacked by the electron-rich aromatic ring of 2-chlorotoluene.

Caption: Mechanism of Electrophilic Bromination.

Spectroscopic Characterization

Structural elucidation and confirmation of 1,4-dibromo-2-chloro-3-methylbenzene are achieved through a combination of spectroscopic techniques.

¹H and ¹³C NMR Spectroscopy

Predicted NMR data provides valuable insight into the electronic environment of the protons and carbons.

Predicted ¹H NMR (CDCl₃):

-

~δ 7.5-7.7 ppm (d, 1H) : Aromatic proton.

-

~δ 7.3-7.5 ppm (d, 1H) : Aromatic proton.

-

~δ 2.4-2.6 ppm (s, 3H) : Methyl group protons.

Predicted ¹³C NMR (CDCl₃):

-

~δ 138-140 ppm : Quaternary aromatic carbon.

-

~δ 134-136 ppm : Quaternary aromatic carbon.

-

~δ 132-134 ppm : Aromatic CH.

-

~δ 130-132 ppm : Aromatic CH.

-

~δ 127-129 ppm : Quaternary aromatic carbon.

-

~δ 124-126 ppm : Quaternary aromatic carbon.

-

~δ 21-23 ppm : Methyl carbon.

Mass Spectrometry

The mass spectrum is expected to show a distinctive isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio)[7][8].

-

Molecular Ion (M⁺): A complex cluster of peaks around m/z 282, 284, 286, and 288, reflecting the different isotopic combinations of the two bromine and one chlorine atoms.

-

Fragmentation: Common fragmentation pathways would involve the loss of a bromine atom ([M-Br]⁺) or the methyl group ([M-CH₃]⁺)[9][10][11].

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorptions for a substituted aromatic compound[5][8][12][13][14][15][16][17][18].

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~2980-2850 cm⁻¹: Aliphatic C-H stretching of the methyl group.

-

~1600-1450 cm⁻¹: C=C stretching vibrations of the aromatic ring.

-

~900-800 cm⁻¹: C-H out-of-plane bending, indicative of the tetrasubstituted benzene ring.

Applications in Organic Synthesis and Drug Discovery

The strategic placement of three halogen atoms on the toluene scaffold makes 1,4-dibromo-2-chloro-3-methylbenzene a highly valuable intermediate.

Suzuki-Miyaura Cross-Coupling Reactions

The two bromine atoms serve as excellent leaving groups in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the sequential and selective formation of new carbon-carbon bonds, enabling the synthesis of complex biaryl and poly-aryl structures, which are common motifs in pharmaceuticals and materials science.

Caption: Suzuki-Miyaura Coupling Workflow.

Role in Medicinal Chemistry

Halogenated organic compounds are pivotal in modern drug development[12][15][16]. The incorporation of halogens can significantly influence a molecule's:

-

Lipophilicity: Affecting absorption, distribution, metabolism, and excretion (ADME) properties.

-

Metabolic Stability: Blocking sites of metabolism can increase a drug's half-life.

-

Binding Affinity: Halogen atoms can participate in halogen bonding, a non-covalent interaction with biological targets that can enhance binding affinity and selectivity.

1,4-Dibromo-2-chloro-3-methylbenzene serves as a versatile scaffold for the synthesis of novel therapeutic agents, allowing for the introduction of various functionalities through its reactive bromine sites.

Safety and Handling

1,4-Dibromo-2-chloro-3-methylbenzene is a chemical intermediate and should be handled with appropriate safety precautions. It is recommended to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

1,4-Dibromo-2-chloro-3-methylbenzene is a valuable and versatile halogenated building block in organic synthesis. Its defined structure and multiple reactive sites make it a key intermediate for the construction of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. A thorough understanding of its synthesis, properties, and reactivity is essential for its effective utilization in research and development.

References

- Utility of aromatic aldehydes, halogens, and cyano groups in drug synthesis. (2024-08-28).

-

THE INFRARED AND RAMAN SPECTRA OF TOLUENE, TOLUENE-α-d3, m-XYLENE, AND m-XYLENE-αα′-d6. ResearchGate. Retrieved from [Link]

-

IR Spectrum: Aromatics. Quimica Organica. Retrieved from [Link]

-

Halogenase engineering and its utility in medicinal chemistry. (2018-04-30). National Institutes of Health. Retrieved from [Link]

-

The Role of Halogenated Organic Compounds like Methyl 3,6-Dibromopyrazine-2-carboxylate in Drug Development. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

mass spectra - the M+2 peak. Chemguide. Retrieved from [Link]

-

Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. (2018-04-18). Master Organic Chemistry. Retrieved from [Link]

-

EAS Bromination and Chlorination. (2018-09-20). YouTube. Retrieved from [Link]

-

1,4-Dibromo-2-chloro-3-methylbenzene. PubChem. Retrieved from [Link]

-

aromatic chlorination bromination electrophilic substitution in benzene methylbenzene mechanism reagents reaction conditions organic synthesis. Doc Brown's Chemistry. Retrieved from [Link]

-

Electrophilic Aromatic Substitution Reactions: Bromination. (2024-09-30). Chemistry LibreTexts. Retrieved from [Link]

-

Chem318 Electrophilic Aromatic Substitution 02/06/07 Bromination of Toluene. (2007-02-06). Retrieved from [Link]

-

Spectroscopy of Aromatic Compounds. (2024-09-26). Chemistry LibreTexts. Retrieved from [Link]

-

ms isotopes: Br and Cl. College of Saint Benedict / Saint John's University. Retrieved from [Link]

-

Spectroscopy of Aromatic Compounds. (2023-09-20). OpenStax. Retrieved from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023-08-29). Chemistry LibreTexts. Retrieved from [Link]

-

Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. (2018-09-20). YouTube. Retrieved from [Link]

-

Interpretation of mass spectra. Retrieved from [Link]

Sources

- 1. PROSPRE [prospre.ca]

- 2. app.nmrium.com [app.nmrium.com]

- 3. Visualizer loader [nmrdb.org]

- 4. Download NMR Predict - Mestrelab [mestrelab.com]

- 5. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Simulate and predict NMR spectra [nmrdb.org]

- 8. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. whitman.edu [whitman.edu]

- 11. youtube.com [youtube.com]

- 12. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]

- 13. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 14. Spectral Database for Organic Compounds | re3data.org [re3data.org]

- 15. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]

- 16. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Thieme E-Books & E-Journals [thieme-connect.de]

An In-depth Technical Guide to 3,6-Dibromo-2-chlorotoluene: Molecular Structure, Characteristics, and Synthetic Utility

This guide provides an in-depth analysis of 3,6-Dibromo-2-chlorotoluene, a halogenated aromatic compound of significant interest to researchers and professionals in organic synthesis and drug development. We will explore its fundamental properties, molecular architecture, spectroscopic signature, and its versatile applications as a chemical intermediate. The insights provided herein are grounded in established chemical principles and aim to empower scientists to effectively utilize this compound in their research endeavors.

Core Identity and Physicochemical Properties

3,6-Dibromo-2-chlorotoluene is a polysubstituted aromatic hydrocarbon. Its unique substitution pattern, featuring three halogen atoms and a methyl group, imparts specific reactivity and physical properties that make it a valuable building block in the synthesis of more complex molecules.[1][2] It is often utilized as an intermediate in the creation of pharmaceuticals and other fine chemicals.[3]

A summary of its key identifiers and computed physicochemical properties is presented below.[1]

| Identifier | Value | Reference |

| IUPAC Name | 1,4-Dibromo-2-chloro-3-methylbenzene | [1] |

| CAS Number | 1000573-62-5 | [4] |

| Molecular Formula | C₇H₅Br₂Cl | [5] |

| Molecular Weight | 284.38 g/mol | [5] |

| Canonical SMILES | CC1=C(C=CC(=C1Cl)Br)Br | [1] |

| InChIKey | FTQQPQNDEZNBJI-UHFFFAOYSA-N | [3] |

| Predicted Boiling Point | 278.5 ± 35.0 °C | [1] |

| Predicted Density | 1.895 ± 0.06 g/cm³ | [1] |

| Predicted LogP | ~4.7 | [1] |

Molecular Architecture and Structural Analysis

The molecular structure of 3,6-Dibromo-2-chlorotoluene is foundational to its chemical behavior. The benzene ring is substituted with a methyl group at position 1, a chlorine atom at position 2, and bromine atoms at positions 3 and 6.[1] This specific arrangement of substituents dictates the molecule's electronic properties and steric environment.

The electron-withdrawing nature of the halogen atoms (chlorine and bromine) deactivates the aromatic ring towards electrophilic substitution, while the electron-donating methyl group has an activating effect. The interplay of these electronic effects, combined with the steric hindrance imposed by the substituents, governs the regioselectivity of further chemical transformations. The planarity of the benzene ring allows for potential π-π stacking interactions in the solid state.[1]

Caption: Molecular structure of 3,6-Dibromo-2-chlorotoluene.

Proposed Synthesis Pathway

The directing effects of the substituents on the 2-chlorotoluene starting material are key. The methyl group is an ortho, para-director, and the chloro group is also an ortho, para-director, albeit a deactivating one. The positions ortho and para to the methyl group are 3, 5, and 1 (occupied). The positions ortho and para to the chloro group are 3, 5, and 6. The combined directing effects strongly favor substitution at positions 3 and 5, with position 6 also being activated. To achieve the 3,6-dibromo substitution pattern, a strong brominating agent and a Lewis acid catalyst would be necessary.

Caption: Proposed synthetic workflow for 3,6-Dibromo-2-chlorotoluene.

Experimental Protocol: Proposed Synthesis of 3,6-Dibromo-2-chlorotoluene

Disclaimer: This is a proposed protocol based on established chemical principles. It should be thoroughly tested and optimized in a controlled laboratory setting.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes), add 2-chlorotoluene (1 equivalent) and a suitable solvent (e.g., dichloromethane or carbon tetrachloride).

-

Catalyst Addition: Add anhydrous iron(III) bromide (FeBr₃, catalytic amount) to the flask.

-

Bromination: Cool the mixture in an ice bath. Slowly add a solution of bromine (2.1 equivalents) in the same solvent from the dropping funnel over a period of 1-2 hours. Maintain the temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or GC.

-

Work-up: Quench the reaction by carefully adding a saturated aqueous solution of sodium bisulfite to destroy any excess bromine. Separate the organic layer, and wash it sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 3,6-Dibromo-2-chlorotoluene.[1]

Spectroscopic Characterization (Predicted)

While a publicly available, comprehensive set of spectra for 3,6-Dibromo-2-chlorotoluene is limited, its spectroscopic features can be reliably predicted based on its structure and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple.

-

A singlet for the methyl protons (CH₃), likely in the range of 2.3-2.5 ppm.

-

Two doublets in the aromatic region (7.0-7.8 ppm) corresponding to the two aromatic protons at positions 4 and 5. These protons would exhibit coupling to each other.

-

-

¹³C NMR: The proton-decoupled ¹³C NMR spectrum should display seven distinct signals.

-

One signal for the methyl carbon, typically in the aliphatic region (around 20 ppm).

-

Six signals for the aromatic carbons. The carbons directly attached to the halogens (C2, C3, C6) would be significantly influenced, with their chemical shifts appearing at characteristic downfield positions.

-

-

Mass Spectrometry (MS): The mass spectrum will show a distinctive isotopic pattern for the molecular ion peak due to the presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio) and one chlorine atom (isotopes ³⁵Cl and ³⁷Cl in approximately a 3:1 ratio). This will result in a cluster of peaks for the molecular ion around m/z 282, 284, 286, and 288, with a characteristic intensity pattern.

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show:

-

Aromatic C-H stretching vibrations just above 3000 cm⁻¹.

-

Aliphatic C-H stretching vibrations from the methyl group just below 3000 cm⁻¹.

-

C=C stretching vibrations in the 1450-1600 cm⁻¹ region, characteristic of the aromatic ring.

-

C-Br and C-Cl stretching vibrations in the fingerprint region (typically below 800 cm⁻¹).

-

Reactivity and Applications in Drug Discovery

The primary utility of 3,6-Dibromo-2-chlorotoluene in organic synthesis, particularly in the context of drug development, stems from the reactivity of its carbon-bromine bonds.[2] The bromine atoms are excellent leaving groups in various palladium-catalyzed cross-coupling reactions.[1]

This reactivity allows for the strategic formation of carbon-carbon and carbon-heteroatom bonds, which are crucial steps in the construction of complex molecular scaffolds found in many active pharmaceutical ingredients (APIs).[2]

-

Suzuki-Miyaura Coupling: Reaction with arylboronic acids or esters to form biaryl structures. This is a cornerstone reaction for synthesizing compounds with extended aromatic systems.[1]

-

Buchwald-Hartwig Amination: Reaction with amines to introduce nitrogen-containing functional groups. This is a powerful tool for building molecules with pharmacologically relevant amine moieties.[1]

The differential reactivity of the C-Br versus C-Cl bonds can potentially be exploited for selective, sequential cross-coupling reactions, further enhancing the synthetic utility of this intermediate.

Caption: Application of 3,6-Dibromo-2-chlorotoluene in cross-coupling reactions.

Safety and Handling

Currently, there is no specific GHS classification data available for 3,6-Dibromo-2-chlorotoluene.[3] Therefore, it should be handled with the care afforded to potentially hazardous chemical compounds. General safety precautions include:

-

Handling in a well-ventilated area, preferably within a chemical fume hood.[3]

-

Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3]

-

Avoiding contact with skin and eyes, and preventing inhalation or ingestion.[3]

-

Storing the compound in a tightly sealed container in a cool, dry place away from incompatible materials.[3]

For detailed safety information, it is always recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

3,6-Dibromo-2-chlorotoluene is a strategically important chemical intermediate with a well-defined molecular structure that enables its use in a variety of powerful synthetic transformations. Its utility in palladium-catalyzed cross-coupling reactions makes it a valuable asset for researchers in the pharmaceutical and fine chemical industries. A thorough understanding of its properties, reactivity, and safe handling is essential for its effective application in the synthesis of novel and complex molecules.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2,6-Dibromotoluene in Pharmaceutical Synthesis. Retrieved from [Link]

- Google Patents. (2016). CN105669364A - Method for synthesizing bromotoluene.

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 3,6-Dibromo-2-chlorotoluene

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my experience that a comprehensive understanding of a compound's physicochemical properties is the bedrock of successful research and development. It is not merely about cataloging data points, but about comprehending the causality behind a substance's behavior. This guide on 3,6-Dibromo-2-chlorotoluene is structured to provide not just the "what," but the "why" and "how"—offering a deeper, more functional knowledge for the discerning scientist. We will delve into the structural nuances that dictate its properties, explore the experimental methodologies for their characterization, and discuss the implications for its application in synthesis and drug discovery. Every piece of information herein is presented with the aim of fostering scientific integrity and empowering researchers to make informed decisions.

Molecular Architecture and Chemical Identity

3,6-Dibromo-2-chlorotoluene, systematically named 1,4-dibromo-2-chloro-3-methylbenzene, is a halogenated aromatic compound with the molecular formula C₇H₅Br₂Cl.[1] Its structure, characterized by a toluene backbone substituted with two bromine atoms and one chlorine atom, is the primary determinant of its chemical behavior and physical state.

The strategic placement of the halogen atoms on the benzene ring creates a unique electronic and steric environment. The electron-withdrawing nature of the bromine and chlorine atoms significantly influences the electron density of the aromatic ring, impacting its reactivity in various chemical transformations.

Key Identifiers:

-

IUPAC Name: 1,4-dibromo-2-chloro-3-methylbenzene[2]

-

CAS Number: 1000573-62-5[1]

-

Molecular Formula: C₇H₅Br₂Cl[1]

-

Molecular Weight: 284.37 g/mol [1]

-

SMILES: CC1=C(C=CC(=C1Cl)Br)Br[1]

Physicochemical Properties: A Quantitative Overview

A precise understanding of the physicochemical properties of 3,6-Dibromo-2-chlorotoluene is paramount for its handling, application in reactions, and for predicting its fate in various systems. The following table summarizes the key known and predicted properties. It is important to note that while computational predictions offer valuable guidance, experimentally determined values are the gold standard for scientific rigor.

| Property | Value | Source | Notes |

| Molecular Weight | 284.37 g/mol | [1] | Calculated from the atomic weights of the constituent elements. |

| Physical State | Solid | [1] | As indicated by commercial suppliers. |

| Melting Point | Data not available | The absence of an experimentally determined melting point is a notable data gap. For a solid, this is a critical parameter for identification and purity assessment. | |

| Boiling Point | 278.5 ± 35.0 °C | [1] | This is a predicted value obtained through QSAR modeling. Experimental verification is recommended. |

| Density | 1.895 ± 0.06 g/cm³ | [1] | This is a predicted value. The high density is expected due to the presence of heavy bromine atoms. |

| Solubility | Data not available | While expected to be soluble in non-polar organic solvents due to its aromatic and halogenated nature, specific experimental solubility data in common solvents like toluene, dichloromethane, and ethers is lacking. | |

| LogP (Octanol-Water Partition Coefficient) | ~4.2 - 4.7 | [1][3] | This predicted high lipophilicity suggests a preference for non-polar environments and potential for bioaccumulation. |

Experimental Protocols for Physicochemical Characterization

To address the existing data gaps and ensure the highest level of scientific accuracy, the following experimental protocols are recommended for the comprehensive characterization of 3,6-Dibromo-2-chlorotoluene.

Determination of Melting Point

The melting point is a fundamental property for the identification and purity assessment of a solid compound. A sharp melting range typically indicates a high degree of purity.

Methodology: Capillary Melting Point Determination

-

Sample Preparation: A small amount of finely powdered, dry 3,6-Dibromo-2-chlorotoluene is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a rapid rate initially to determine an approximate melting range.

-

The apparatus is allowed to cool.

-

A second determination is performed with a fresh sample, heating at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.

-

-

Data Recording: The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Solubility Profile Assessment

Understanding the solubility of 3,6-Dibromo-2-chlorotoluene in various solvents is crucial for its use in synthesis, purification, and formulation.

Methodology: Qualitative Solubility Testing

-

Solvent Selection: A range of common laboratory solvents with varying polarities should be tested, including water, ethanol, methanol, acetone, dichloromethane, toluene, and hexane.

-

Procedure:

-

To a series of small test tubes, add approximately 10-20 mg of 3,6-Dibromo-2-chlorotoluene.

-

To each tube, add 1 mL of a different solvent.

-

Agitate the tubes vigorously for 1-2 minutes at room temperature.

-

Visually inspect for dissolution.

-

-

Classification: The solubility is classified as "soluble," "sparingly soluble," or "insoluble." For quantitative analysis, a gravimetric method can be employed where a saturated solution is prepared, the solvent evaporated, and the mass of the dissolved solid measured.

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic techniques provide invaluable information about the molecular structure and purity of a compound. While commercial suppliers utilize techniques like GC-MS and NMR for quality control, detailed public data for 3,6-Dibromo-2-chlorotoluene is scarce. The following outlines the expected spectroscopic features and the methodologies for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the positions of the halogen substituents.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. The carbons attached to the halogens will exhibit characteristic chemical shifts.

Methodology for NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of 3,6-Dibromo-2-chlorotoluene in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition: Standard pulse sequences are used to acquire both ¹H and ¹³C NMR spectra.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for identification and structural elucidation.

Expected Fragmentation: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) should be observed. Due to the presence of bromine and chlorine, characteristic isotopic patterns will be a key feature. The M+2 and M+4 peaks will be prominent due to the natural abundance of the heavy isotopes of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl). Common fragmentation pathways for halogenated aromatic compounds include the loss of halogen atoms and the methyl group.

Methodology for GC-MS Analysis

-

Sample Preparation: A dilute solution of 3,6-Dibromo-2-chlorotoluene in a volatile organic solvent (e.g., dichloromethane) is prepared.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used.

-

Procedure:

-

The sample is injected into the GC, where it is vaporized and separated from any impurities.

-

The separated compound enters the mass spectrometer, where it is ionized and fragmented.

-

The mass-to-charge ratio of the ions is detected.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected Absorptions: The FTIR spectrum of 3,6-Dibromo-2-chlorotoluene is expected to show characteristic absorption bands for:

-

Aromatic C-H stretching

-

Aromatic C=C stretching

-

C-H bending of the methyl group

-

C-Br and C-Cl stretching vibrations in the fingerprint region.

Methodology for FTIR Analysis

-

Sample Preparation: The solid sample can be prepared as a KBr pellet or a Nujol mull.

-

Instrumentation: A Fourier-transform infrared spectrometer is used.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Synthesis and Reactivity Insights

3,6-Dibromo-2-chlorotoluene is a valuable intermediate in organic synthesis. The bromine atoms, being good leaving groups, are particularly susceptible to participation in various cross-coupling reactions.

Potential Synthetic Applications:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids in the presence of a palladium catalyst can be used to form new carbon-carbon bonds, leading to the synthesis of complex biaryl structures.[1]

-

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines can introduce nitrogen-containing functional groups, which are prevalent in pharmaceuticals.[1]

-

Functional Group Interconversion: The bromine atoms can be replaced with other functional groups through nucleophilic aromatic substitution or metal-halogen exchange reactions.

Safety and Handling

As with any halogenated aromatic compound, proper safety precautions must be observed when handling 3,6-Dibromo-2-chlorotoluene.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

For detailed safety information, always refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

3,6-Dibromo-2-chlorotoluene is a halogenated aromatic compound with significant potential as a building block in organic synthesis. While computational data provides a useful starting point for understanding its physicochemical properties, this guide highlights the critical need for comprehensive experimental characterization. The detailed protocols provided herein offer a roadmap for researchers to obtain the necessary data to confidently and safely utilize this compound in their work. A thorough understanding of its melting point, solubility, and spectroscopic fingerprint is not just an academic exercise but a prerequisite for robust and reproducible scientific outcomes.

References

-

1,4-Dibromo-2-chloro-3-methylbenzene | C7H5Br2Cl | CID 44891208 - PubChem. (URL: [Link])

-

3,6-Dibromo-2-chlorotoluene - Benzene Compounds - Crysdot LLC. (URL: [Link])

Sources

3,6-Dibromo-2-chlorotoluene: A Technical Guide to Purity, Availability, and Quality Control

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

3,6-Dibromo-2-chlorotoluene (CAS No. 1000573-62-5) is a halogenated aromatic compound of increasing interest as a building block in organic synthesis, particularly for the development of novel pharmaceutical intermediates and complex molecules.[1][2] Its utility in cross-coupling reactions, such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination, is predicated on the specific arrangement of its halogen substituents, which serve as reactive handles.[2] For researchers, scientists, and drug development professionals, the procurement of this reagent is not a trivial matter. The purity and isomeric consistency of the starting material are paramount, as impurities can lead to unforeseen side reactions, complex purification challenges, and ultimately, compromised integrity of the final compound and associated biological data. This guide provides an in-depth analysis of the commercial availability of 3,6-Dibromo-2-chlorotoluene, details rigorous, field-proven protocols for its quality control, and explains the scientific rationale behind these validation steps.

Commercial Availability and Supplier Specifications

Sourcing high-quality starting materials is the foundational step of any successful synthesis campaign. 3,6-Dibromo-2-chlorotoluene is available from several specialized chemical suppliers, typically synthesized in batches for research and development purposes.[1][2] While multiple vendors offer this compound, purity levels and available quantities can vary. The most commonly available purity grade is approximately 95%.[2][3][4] This level is often sufficient for initial exploratory work, but for sensitive applications such as catalyst development or late-stage pharmaceutical synthesis, in-house verification and potential repurification are strongly advised.

Below is a summary of representative commercial offerings. Researchers should always request a lot-specific Certificate of Analysis (CoA) prior to purchase to obtain precise purity data.

| Supplier | Reported Purity | Available Quantities | CAS Number |

| Oakwood Products, Inc. | 95% | 250 mg - 100 g | 1000573-62-5 |

| AK Scientific, Inc. | 95% (Min.) | 250 mg, 1 g | 1000573-62-5 |

| Crysdot LLC | 95+% | 10 g | 1000573-62-5 |

| Fluorochem | 95% | 1 g | 1000573-62-5 |

| Santa Cruz Biotechnology | N/A (CoA required) | Inquire | 1000573-62-5 |

Note: This table is a representative summary. Availability and quantities are subject to change. Always verify with the supplier.[2][3][4][5][6]

The Critical Role of Purity: Understanding Potential Impurities

In the context of halogenated aromatics, "95% purity" necessitates a deeper inquiry: what constitutes the other 5%? The synthesis of poly-halogenated toluenes typically involves electrophilic aromatic substitution reactions (e.g., bromination of a chlorotoluene precursor).[7][8][9] This process can inherently generate a profile of process-related impurities, including:

-

Isomeric Byproducts: Incorrect positioning of the bromine or chlorine atoms on the toluene ring (e.g., 3-Bromo-2-chlorotoluene[10], 2,5-Dibromo-3-chlorotoluene). These isomers may have similar physical properties, making them difficult to separate, but can exhibit vastly different reactivity in subsequent steps.

-

Incomplete or Over-Halogenation: The presence of mono-brominated species (e.g., 2-chlorotoluene) or tri-halogenated species.[11] These can terminate reactions prematurely or introduce unwanted products.

-

Residual Solvents and Reagents: Trace amounts of solvents used during synthesis and purification (e.g., dichloromethane, acetonitrile) or unreacted starting materials.[12]

The presence of such impurities can have significant downstream consequences, from poisoning sensitive catalysts in cross-coupling reactions to introducing toxicologically uncharacterized components into a drug development pipeline. Therefore, a robust, in-house quality control (QC) workflow is not merely a recommendation but a requirement for scientific rigor.

Sourcing and In-House Qualification Workflow

The following diagram outlines a logical workflow for sourcing and validating 3,6-Dibromo-2-chlorotoluene, ensuring its fitness for purpose in a research or development setting.

Caption: Workflow for sourcing and qualifying 3,6-Dibromo-2-chlorotoluene.

Analytical Methodologies for Purity and Identity Verification

The following protocols are presented as self-validating systems. The combination of a chromatographic technique for purity assessment and a spectroscopic technique for structural confirmation provides a high degree of confidence in the material's quality.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Rationale: GC is the premier analytical technique for separating volatile and semi-volatile compounds like halogenated toluenes.[13][14] Its high resolving power is ideal for separating closely related isomers that may be present as impurities. Coupling GC with a Mass Spectrometry (MS) detector provides definitive identification of the main component and its impurities by comparing their mass spectra to known libraries or analyzing fragmentation patterns. An electron-capture detector (ECD) is also highly suitable and offers exceptional sensitivity for halogenated compounds, though it does not provide structural information.[13]

Detailed Protocol:

-

Sample Preparation: Prepare a ~1 mg/mL solution of 3,6-Dibromo-2-chlorotoluene in a high-purity solvent such as ethyl acetate or toluene.

-

Instrument Setup:

-

GC System: Agilent Intuvo 9000 GC or equivalent.[15]

-

Column: A mid-polarity capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is a robust starting point. For higher resolution of isomers, a column with a different selectivity, like a DB-1701, may be beneficial.

-

Injection: 1 µL injection volume with a 50:1 split ratio. Inlet temperature: 250°C.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Final hold: Hold at 280°C for 5 minutes.

-

-

MS Detector:

-

Transfer Line Temperature: 280°C.

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Scan Range: 40-400 m/z.

-

-

-

Data Analysis:

-

Identify the main peak corresponding to 3,6-Dibromo-2-chlorotoluene based on its retention time and mass spectrum (expecting a molecular ion cluster around m/z 282/284/286 due to bromine isotopes).

-

Integrate all peaks in the chromatogram.

-

Calculate purity as the area percent of the main peak relative to the total area of all integrated peaks.

-

Attempt to identify impurity peaks by their mass spectra.

-

High-Performance Liquid Chromatography (HPLC)

Expertise & Rationale: While GC is often preferred, HPLC is a valuable complementary technique for analyzing halogenated aromatic compounds, especially for detecting less volatile impurities.[16][17] A reversed-phase (RP-HPLC) method is typically employed. The choice of stationary phase is critical; while a standard C18 column can provide good separation, columns with phenyl-hexyl or pentafluorophenyl (PFP) functionalities may offer enhanced selectivity for aromatic and halogenated compounds through alternative mechanisms like π-π interactions.[18]

Detailed Protocol:

-

Sample Preparation: Prepare a 0.5 mg/mL solution of 3,6-Dibromo-2-chlorotoluene in acetonitrile.

-

Instrument Setup:

-

HPLC System: Waters Alliance e2695 or equivalent with a UV/Vis or Diode Array Detector (DAD).

-

Column: A C18 column (e.g., Waters SunFire C18, 4.6 x 150 mm, 5 µm) is a suitable starting point.

-

Detection: Monitor at 220 nm and 254 nm.

-

Mobile Phase:

-

Solvent A: Water

-

Solvent B: Acetonitrile

-

-

Gradient Elution:

-

Start at 60% B.

-

Linear gradient to 95% B over 15 minutes.

-

Hold at 95% B for 5 minutes.

-

Return to 60% B and equilibrate for 5 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

-

Data Analysis:

-

Determine the retention time of the main 3,6-Dibromo-2-chlorotoluene peak.

-

Calculate purity based on the relative peak area at a wavelength where all components absorb, such as 220 nm.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR spectroscopy is indispensable for unambiguous structural confirmation.[2] While chromatography determines purity, NMR confirms that the main component is indeed the correct isomer. For 3,6-Dibromo-2-chlorotoluene, ¹H NMR should show a distinct pattern for the aromatic protons and a singlet for the methyl group protons. The chemical shifts and coupling constants of the aromatic protons are highly sensitive to the substitution pattern on the ring, making NMR a powerful tool for distinguishing between isomers.[19]

Detailed Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrument Setup:

-

Spectrometer: Bruker Avance 400 MHz or equivalent.

-

Experiment: Standard ¹H acquisition.

-

-

Expected Spectral Features:

-

Aromatic Region (approx. 7.0-7.8 ppm): Two doublets are expected for the two aromatic protons. Their specific chemical shifts and the coupling constant (typically ~8 Hz for ortho coupling) will confirm their relative positions.

-

Methyl Region (approx. 2.3-2.6 ppm): A singlet corresponding to the three protons of the methyl group.

-

-

Data Analysis:

-

Confirm the presence of the expected signals and their integration values (a 1:1 ratio for the aromatic protons and 3 for the methyl group).

-

Verify the chemical shifts and coupling constants are consistent with the 3,6-dibromo-2-chloro substitution pattern.

-

Examine the spectrum for minor peaks that would indicate the presence of isomeric or other impurities.

-

Conclusion

3,6-Dibromo-2-chlorotoluene is a valuable reagent for advanced chemical synthesis. However, its effective use is directly tied to a thorough understanding and verification of its quality. Commercial batches, typically of 95% purity, necessitate a rigorous in-house qualification process. By employing a multi-technique approach—using GC-MS for purity and volatile impurity profiling, HPLC as a complementary separation method, and NMR for definitive structural confirmation—researchers can proceed with confidence, ensuring the reliability and reproducibility of their experimental outcomes. This diligence at the outset prevents the costly and time-consuming complications that arise from using poorly characterized starting materials.

References

-

Oakwood 3,6-Dibromo-2-Chlorotoluene 95% Purity, 100g. Neta Scientific. [Link]

-

HPLC separation of related halogenated aromatic, any one?? Chromatography Forum. [Link]

-

3,6-Dibromo-2-chlorotoluene. Crysdot LLC. [Link]

-

Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. RSC Publishing. [Link]

-

TOXICOLOGICAL PROFILE FOR BROMOFORM AND DIBROMOCHLOROMETHANE. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

-

Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. National Institutes of Health (NIH). [Link]

-

Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. WUR eDepot. [Link]

-

Gas Chromatography and GCMS. DCG Partnership I, LTD. [Link]

-

Reviewing Treatment Options for Organohalogen Contamination: From Established Methods to Fungal Prospects. MDPI. [Link]

-

Total Organic Halogens (TOX). Pace Analytical. [Link]

-

Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Determination of 1,2-dibromoethane, 1,4-dichlorobenzene and naphthalene residues in honey by gas chromatography–mass spectrometry. ResearchGate. [Link]

-

INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Periodica Polytechnica Chemical Engineering. [Link]

-

Comprehensive two-dimensional gas chromatography for the analysis of organohalogenated micro-contaminants. Wageningen University & Research. [Link]

-

Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection. PubMed. [Link]

-

Analytical Methods. Japan International Cooperation Agency. [Link]

-

Natural Organohalogens. Euro Chlor. [Link]

-

TOLUENE. Food and Agriculture Organization of the United Nations (FAO). [Link]

-

Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Semantic Scholar. [Link]

-

Perspective on halogenated organic compounds. National Institutes of Health (NIH). [Link]

-

ANALYTICAL METHODS - Toxicological Profile for Toluene. NCBI Bookshelf. [Link]

-

CHEMICAL PURITY ANALYSIS. Agilent Technologies. [Link]

-

Standard Test Method for Analysis of Toluene by Capillary Column Gas Chromatography. ASTM International. [Link]

- Method for synthesizing m-chlorotoluene through isomerization reaction.

-

1 H-NMR data of chloromethylcatechols formed from 2-and 3-chlorotoluene. ResearchGate. [Link]

-

Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. National Institutes of Health (NIH). [Link]

- Method for synthesizing bromotoluene.

-

Nuclear Magnetic Resonance (NMR). St. Francis Xavier University. [Link]

- Method for producing 2,6-dichlorotoluene and 2,3-dichlorotoluene by utilizing 2-chlorotoluene to directionally chloridize.

Sources

- 1. echemi.com [echemi.com]

- 2. 3,6-Dibromo-2-chlorotoluene (1000573-62-5) for sale [vulcanchem.com]

- 3. netascientific.com [netascientific.com]

- 4. 1000573-62-5 3,6-Dibromo-2-chlorotoluene AKSci 5286DF [aksci.com]

- 5. scbt.com [scbt.com]

- 6. scbt.com [scbt.com]

- 7. 3-Bromo-2,5-dichlorotoluene | 1000571-63-0 | Benchchem [benchchem.com]

- 8. 2-Chlorotoluene synthesis - chemicalbook [chemicalbook.com]

- 9. CN105669364A - Method for synthesizing bromotoluene - Google Patents [patents.google.com]

- 10. scbt.com [scbt.com]

- 11. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. atsdr.cdc.gov [atsdr.cdc.gov]

- 14. Gas Chromatography and GCMS - DCG Partnership I, LTD [dcgpartnership.com]

- 15. agilent.com [agilent.com]

- 16. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - Analytical Methods (RSC Publishing) DOI:10.1039/D1AY00083G [pubs.rsc.org]

- 17. pp.bme.hu [pp.bme.hu]

- 18. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]

- 19. researchgate.net [researchgate.net]

Safety, handling, and storage recommendations for 3,6-Dibromo-2-chlorotoluene

An In-Depth Technical Guide to the Safe Handling, Storage, and Use of 3,6-Dibromo-2-chlorotoluene

Introduction: A Scientist's Perspective on Proactive Safety

As a Senior Application Scientist, my experience in drug development has underscored a fundamental principle: groundbreaking research is built on a foundation of rigorous safety. The compounds we handle are not merely reagents; they are reactive entities with inherent properties that demand our respect and understanding. 3,6-Dibromo-2-chlorotoluene, a halogenated aromatic compound, is a valuable intermediate in organic synthesis, particularly in the construction of complex biaryl structures through cross-coupling reactions.[1] Its utility, however, is paired with a specific hazard profile that necessitates a comprehensive and proactive approach to safety.